molecular formula C10H14N2 B1355331 5,6,7,8-Tetrahydronaphthalene-1,2-diamine CAS No. 40300-80-9

5,6,7,8-Tetrahydronaphthalene-1,2-diamine

Cat. No.: B1355331
CAS No.: 40300-80-9
M. Wt: 162.23 g/mol
InChI Key: DMVSZSMGOKMTDP-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalene-1,2-diamine: is an organic compound with the molecular formula C10H14N2 It is a derivative of naphthalene, where the aromatic ring is partially hydrogenated, and two amino groups are attached to the first and second carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydronaphthalene-1,2-diamine typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 1,2-dinitronaphthalene, followed by the reduction of the resulting 1,2-diaminonaphthalene. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound. Additionally, alternative methods such as electrochemical reduction may be explored for more sustainable production .

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydronaphthalene-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecules. Additionally, the compound’s structure allows it to participate in redox reactions, which can modulate its biological activity .

Comparison with Similar Compounds

    5,6,7,8-Tetrahydro-1-naphthylamine: Similar structure but with only one amino group.

    5,6,7,8-Tetrahydro-2-naphthylamine: Another isomer with the amino group at a different position.

    2-Naphthalenol, 5,6,7,8-tetrahydro-: A hydroxylated derivative of tetrahydronaphthalene

Uniqueness: 5,6,7,8-Tetrahydronaphthalene-1,2-diamine is unique due to the presence of two amino groups, which allows for more diverse chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h5-6H,1-4,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVSZSMGOKMTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301271766
Record name 5,6,7,8-Tetrahydro-1,2-naphthalenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40300-80-9
Record name 5,6,7,8-Tetrahydro-1,2-naphthalenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40300-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-1,2-naphthalenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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